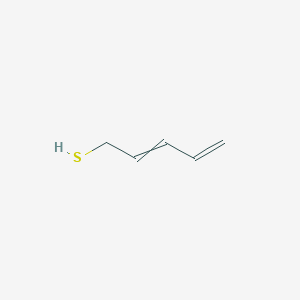

Penta-2,4-diene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

55317-82-3 |

|---|---|

Molecular Formula |

C5H8S |

Molecular Weight |

100.18 g/mol |

IUPAC Name |

penta-2,4-diene-1-thiol |

InChI |

InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2 |

InChI Key |

KDECOTMMYYWXMT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCS |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Penta-2,4-diene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of the novel compound, penta-2,4-diene-1-thiol. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible and scientifically grounded approach to its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of unsaturated thiols.

Introduction

This compound is a volatile organic compound containing a conjugated diene system and a terminal thiol group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials. The conjugated diene system can participate in various cycloaddition reactions, while the thiol group offers a reactive handle for nucleophilic substitution, addition reactions, and the formation of disulfide bonds, which are crucial in many biological systems.

This guide details a proposed two-step synthetic pathway starting from the commercially available precursor, 2,4-pentadienal. The subsequent sections provide detailed experimental protocols, predicted characterization data, and logical workflows to aid researchers in the successful synthesis and identification of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the reduction of 2,4-pentadienal to its corresponding alcohol, penta-2,4-dien-1-ol. This is followed by the conversion of the allylic alcohol to the target thiol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of Penta-2,4-dien-1-ol

The synthesis of penta-2,4-dien-1-ol can be achieved through the selective reduction of the aldehyde functional group in 2,4-pentadienal. A mild reducing agent is required to avoid the reduction of the conjugated double bonds.

Reaction: 2,4-Pentadienal + NaBH₄ → Penta-2,4-dien-1-ol

Procedure:

-

In a round-bottom flask, dissolve 2,4-pentadienal (1.0 eq) in a suitable solvent such as a mixture of methanol and dichloromethane at 0 °C under an inert atmosphere.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure penta-2,4-dien-1-ol.

Synthesis of this compound

The conversion of the allylic alcohol, penta-2,4-dien-1-ol, to the corresponding thiol can be performed via a two-step sequence involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiol source.

Step 1: Tosylation of Penta-2,4-dien-1-ol

Reaction: Penta-2,4-dien-1-ol + TsCl → Penta-2,4-dien-1-yl tosylate

Procedure:

-

Dissolve penta-2,4-dien-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.

Step 2: Thiol Synthesis

Reaction: Penta-2,4-dien-1-yl tosylate + NaSH → this compound

Procedure:

-

Dissolve the crude penta-2,4-dien-1-yl tosylate in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add an excess of sodium hydrosulfide (NaSH) (e.g., 3-5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization of the diene.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

As no experimental spectroscopic data for this compound is currently available in the public domain, the following tables summarize the predicted physicochemical properties and spectroscopic data. These predictions are based on computational models and analysis of structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₈S | - |

| Molecular Weight | 100.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 55317-82-3 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Predicted Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the vinylic protons of the diene system, the methylene protons adjacent to the sulfur atom, and the thiol proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.5 - 1.8 | t | 1H | -SH |

| ~ 3.2 - 3.4 | d | 2H | -CH ₂-SH |

| ~ 5.0 - 5.3 | m | 2H | =CH ₂ |

| ~ 5.6 - 5.9 | m | 1H | -CH=CH-CH ₂ |

| ~ 6.0 - 6.4 | m | 2H | -CH =CH - |

4.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will likely display five distinct signals for the five carbon atoms of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25 - 30 | C H₂-SH |

| ~ 115 - 120 | =C H₂ |

| ~ 125 - 130 | -CH=C H-CH₂ |

| ~ 130 - 135 | -C H=CH- |

| ~ 135 - 140 | -C H=CH₂ |

4.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the S-H, C-S, C=C, and =C-H functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3090 | Medium | =C-H stretch |

| ~ 2920 | Medium | C-H stretch (aliphatic) |

| ~ 2550 - 2600 | Weak | S-H stretch[2] |

| ~ 1650, 1600 | Medium | C=C stretch (conjugated) |

| ~ 990, 910 | Strong | =C-H bend (out-of-plane) |

| ~ 650 - 750 | Medium | C-S stretch |

4.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 100 | Molecular ion [M]⁺ |

| 67 | [M - SH]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Safety and Handling

This compound is expected to be a volatile and odorous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to the lack of toxicological data, this compound should be handled with extreme caution.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations and should be a viable method for obtaining this novel compound. The predicted characterization data will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized product. Further research into the experimental validation of this synthesis and a thorough investigation of the compound's properties and potential applications are highly encouraged.

References

Penta-2,4-diene-1-thiol: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is an organic sulfur compound featuring a conjugated diene system and a terminal thiol group. This unique combination of functional groups imparts a distinct reactivity profile, making it a molecule of interest in organic synthesis and materials science. The conjugated π-system allows for participation in pericyclic reactions, while the nucleophilic and redox-active thiol group offers a handle for various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and expected reactivity of this compound, alongside general experimental protocols and safety considerations.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈S | PubChem[1] |

| Molecular Weight | 100.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 55317-82-3 | PubChem[1] |

| Canonical SMILES | C=CC=CCS | PubChem[1] |

| InChI | InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2 | PubChem[1] |

| InChIKey | KDECOTMMYYWXMT-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.8 | PubChem[1] |

| Boiling Point | Not experimentally determined. Expected to be lower than the corresponding alcohol, 2,4-pentadien-1-ol, due to weaker hydrogen bonding in thiols.[2][3][4][5] | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents, typical for low molecular weight thiols.[2] | N/A |

Structure and Stereochemistry

This compound exists as stereoisomers due to the presence of a double bond at the C2-C3 position. The geometry of this double bond can be either E (trans) or Z (cis), leading to (2E)-penta-2,4-diene-1-thiol and (2Z)-penta-2,4-diene-1-thiol. The relative stability of these isomers is influenced by steric hindrance. The conjugated system involves the delocalization of π-electrons across the C1-C4 carbon chain.

Experimental Protocols

General Synthesis of Allylic Thiols from Dienes

A general method for the synthesis of allylic thiols from conjugated dienes involves the reaction of the corresponding allylic halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Workflow for the Synthesis of this compound:

Caption: General synthetic workflow for this compound.

Methodology:

-

Allylic Halogenation: A conjugated diene, such as penta-1,3-diene, can be subjected to allylic halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield the corresponding allylic halide.

-

Nucleophilic Substitution: The resulting allylic halide is then treated with a sulfur nucleophile.

-

Using Sodium Hydrosulfide (NaSH): This is a direct method to introduce the thiol group. The reaction is typically carried out in a polar solvent.

-

Using Thiourea: The allylic halide reacts with thiourea to form an isothiouronium salt. This salt is then hydrolyzed, usually under basic conditions, to yield the thiol. This method is often preferred as it can minimize the formation of disulfide byproducts.

-

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to obtain the pure this compound.

Note: All procedures involving volatile thiols must be conducted in a well-ventilated fume hood due to their strong, unpleasant odor and potential toxicity.[6][7][8]

Spectroscopic Characterization (Expected)

-

¹H NMR: Protons on the double bonds would appear in the olefinic region (typically δ 5-7 ppm). The protons of the methylene group adjacent to the sulfur would be expected around δ 3-4 ppm. The thiol proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: Signals for the sp² hybridized carbons of the diene would be expected in the range of δ 110-140 ppm. The carbon of the CH₂-SH group would appear further upfield.

-

Infrared (IR) Spectroscopy:

-

A weak S-H stretching band is expected around 2550-2600 cm⁻¹.[9]

-

C=C stretching vibrations for the conjugated diene system would appear in the 1600-1650 cm⁻¹ region.[10][11] Conjugation typically shifts these bands to lower wavenumbers compared to isolated double bonds.[10][11]

-

C-H stretching and bending vibrations would also be present.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 100. Fragmentation patterns would likely involve the loss of the SH radical and cleavage of the carbon-sulfur bond. Mass spectrometry is a powerful tool for characterizing thiol-containing molecules.[12][13][14][15]

Reactivity

The reactivity of this compound is dictated by the interplay of the conjugated diene and the thiol functional groups.

Reactions of the Conjugated Diene System

The conjugated diene system is electron-rich and susceptible to electrophilic attack and pericyclic reactions.

-

Electrophilic Addition: Addition of electrophiles, such as hydrogen halides, can lead to both 1,2- and 1,4-addition products.[16][17][18] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The ratio of the products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product.[19][20][21]

Caption: Kinetic vs. thermodynamic control in electrophilic addition.

-

Diels-Alder Reaction: As a conjugated diene, it can act as the 4π component in a [4+2] cycloaddition reaction with a dienophile to form a six-membered ring.[22][23][24][25][26] The thiol group would be a substituent on the resulting cyclohexene ring. The diene must be in the s-cis conformation to react.[25]

Reactions of the Thiol Group

The thiol group is nucleophilic and can undergo oxidation.

-

Nucleophilicity: The thiol group is a good nucleophile and can participate in S-alkylation, S-acylation, and Michael additions.

-

Oxidation: Thiols can be oxidized to various sulfur-containing functional groups. Mild oxidation (e.g., with I₂ or H₂O₂) typically yields the corresponding disulfide.[27] Stronger oxidizing agents can lead to the formation of sulfonic acids.[3]

Safety and Handling

Volatile thiols are known for their extremely unpleasant and pervasive odors, which can be detected at very low concentrations.[2][6][8]

-

Handling: All work with this compound should be performed in a well-maintained chemical fume hood.[7][28] Transfers should be made using syringes or cannulas to minimize exposure to the atmosphere.

-

Decontamination: Glassware and equipment that have come into contact with the thiol should be decontaminated by rinsing with or soaking in a bleach solution to oxidize the thiol to less odorous compounds.[7][8][28]

-

Waste Disposal: Thiol-containing waste should be treated as hazardous and disposed of according to institutional guidelines.

Biological Activity

While no specific biological activities have been reported for this compound, the thiol moiety is present in many biologically important molecules, such as the amino acid cysteine. The reactivity of the thiol group is crucial for the function of many enzymes and proteins. The introduction of thiol groups into biologically active compounds is a strategy used in drug development to enable conjugation to nanoparticles or to modulate activity.

Conclusion

This compound is a versatile molecule with a rich and varied chemistry. Its conjugated diene system and reactive thiol group provide numerous opportunities for synthetic transformations. While experimental data for this specific compound is limited, its properties and reactivity can be largely predicted from the well-established chemistry of conjugated dienes and thiols. Further research into the synthesis, characterization, and applications of this and related dienethiols could unveil new possibilities in organic synthesis and materials science. Researchers and professionals working with this compound should adhere to strict safety protocols due to the nature of volatile thiols.

References

- 1. This compound | C5H8S | CID 71441570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans | Britannica [britannica.com]

- 4. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 5. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 7. chemistry.ucla.edu [chemistry.ucla.edu]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sfrbm.org [sfrbm.org]

- 14. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Free Radical Addition Reactions of Conjugated Dienes, Allylic Rearrangement | Pharmaguideline [pharmaguideline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 23. Diels-Alder Reaction [organic-chemistry.org]

- 24. youtube.com [youtube.com]

- 25. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 26. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. How To [chem.rochester.edu]

Spectroscopic Analysis of Penta-2,4-diene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a volatile organic compound of interest due to its conjugated diene system and thiol functionality. These structural features suggest potential applications in polymer chemistry, as a synthetic intermediate, and in the study of atmospheric chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and for monitoring its reactions. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of similar chemical structures, including conjugated dienes and aliphatic thiols. These tables serve as a reference for researchers aiming to identify or characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | m | 2H | H-3, H-4 |

| ~ 5.0 - 5.5 | m | 3H | H-2, H-5 (2H) |

| ~ 3.2 - 3.4 | d | 2H | H-1 (CH₂-S) |

| ~ 1.5 - 1.7 | t | 1H | S-H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | C-4 |

| ~ 130 - 135 | C-3 |

| ~ 115 - 120 | C-5 |

| ~ 110 - 115 | C-2 |

| ~ 30 - 35 | C-1 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | =C-H Stretch (sp² C-H) |

| ~ 2950 - 2850 | Medium | -C-H Stretch (sp³ C-H) |

| ~ 2600 - 2550 | Weak | S-H Stretch |

| ~ 1650 - 1600 | Medium | C=C Stretch (conjugated) |

| ~ 1450 - 1350 | Medium | CH₂ Bend |

| ~ 1000 - 650 | Strong | =C-H Bend (out-of-plane) |

| ~ 700 - 600 | Weak | C-S Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 100 | High | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M-H]⁺ |

| 67 | High | [M-SH]⁺ (Loss of sulfhydryl radical) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure and proton/carbon environments of this compound.

Materials and Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

This compound sample

-

Pipettes and standard laboratory glassware

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-32

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: ~240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials and Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol, acetone).

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to support structural elucidation.

Materials and Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Helium carrier gas.

-

This compound sample.

-

Volatile solvent (e.g., dichloromethane, hexane).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample will be vaporized and separated on the GC column. A typical column would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Set an appropriate GC oven temperature program to ensure good separation and peak shape. For a volatile compound like this compound, a starting temperature of 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to 250°C would be a reasonable starting point.

-

The separated components will elute from the GC column and enter the MS ion source.

-

-

Mass Spectrometry Data Acquisition:

-

The molecules will be ionized in the EI source, typically at 70 eV.

-

The resulting ions (molecular ion and fragment ions) will be separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to Penta-2,4-diene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penta-2,4-diene-1-thiol, a conjugated diene thiol with potential applications in organic synthesis and drug development. This document details its chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and discusses its expected spectroscopic characteristics and reactivity.

Chemical Identity and Properties

This compound is an organic compound featuring a five-carbon chain with conjugated double bonds at the 2 and 4 positions and a thiol functional group at the 1 position. Its structure allows for various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₈S | [1] |

| Molecular Weight | 100.18 g/mol | [1] |

| CAS Number | 55317-82-3 | [1] |

| Canonical SMILES | C=CC=CCS | [1] |

| InChI | InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2 | [1] |

| InChIKey | KDECOTMMYYWXMT-UHFFFAOYSA-N | [1] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Proposed Synthesis

Experimental Protocol: Synthesis of (Z)-Penta-2,4-dien-1-ol

This procedure is adapted from the stereochemically controlled Horner-Wittig reaction for the synthesis of (Z)-penta-2,4-dien-1-ol.[2][3]

-

Acylation: React Ph₂P(O)Me with a suitable lactone (e.g., γ-butyrolactone) to form the Horner-Wittig intermediate. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium to deprotonate the phosphine oxide.

-

Diels-Alder Protection: The resulting Horner-Wittig intermediate, which contains a Z-double bond, is protected as a Diels-Alder adduct by reacting it with furan. This reaction is generally performed at or slightly above room temperature.

-

Retro-Diels-Alder Reaction: The purified Diels-Alder adduct is then subjected to a retro-Diels-Alder reaction by heating, typically in a high-boiling solvent or under vacuum, to release the desired (Z)-penta-2,4-dien-1-ol.

Experimental Protocol: Conversion of (Z)-Penta-2,4-dien-1-ol to this compound

This protocol is based on the direct conversion of alcohols to thiols using Lawesson's reagent.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-Penta-2,4-dien-1-ol in an anhydrous, inert solvent such as toluene or dichloromethane.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solution in a 0.5 to 1.0 molar equivalent ratio relative to the alcohol.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are currently available, the following predictions are based on the known spectroscopic properties of similar compounds, namely conjugated dienes and allylic thiols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various olefinic and allylic protons.

-

-SH Proton: A broad singlet in the region of 1.0-2.0 ppm.

-

-CH₂-SH Protons: A doublet of doublets or a multiplet around 3.0-3.5 ppm.

-

Olefinic Protons (-CH=CH-CH=CH₂): A series of complex multiplets in the range of 5.0-6.5 ppm. The terminal vinyl protons will likely show distinct geminal, cis, and trans couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals.

-

-CH₂-SH Carbon: A signal in the range of 20-30 ppm.

-

Olefinic Carbons: Four signals in the range of 110-140 ppm, characteristic of sp² hybridized carbons in a conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the thiol and the conjugated diene functionalities.

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.[5]

-

C=C Stretch (conjugated): One or two medium to strong absorption bands in the region of 1600-1650 cm⁻¹.

-

=C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would likely involve the loss of the sulfhydryl radical (•SH) and cleavage of the allylic C-C bond. The mass spectrum of allyl mercaptan, a simpler allylic thiol, can be referenced for potential fragmentation pathways.[6]

Reactivity and Potential Applications

This compound possesses two reactive functionalities: a conjugated diene system and a thiol group. This dual reactivity opens up a wide range of potential applications in organic synthesis.

References

- 1. Penta-2,4-dienal | C5H6O | CID 61208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of (Z)-penta-2,4-dien-1-ol and substituted (E)-pentadienols by the stereochemically controlled Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Allyl mercaptan [webbook.nist.gov]

- 4. (E)-2,4-pentadienal, 20432-40-0 [thegoodscentscompany.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Allyl mercaptan [webbook.nist.gov]

Penta-2,4-diene-1-thiol: An Obscure Compound with Limited Available Data

CAS Number: 55317-82-3 Molecular Formula: C5H8S

Despite its defined chemical structure and registration, a comprehensive review of scientific literature and chemical databases reveals a significant lack of in-depth technical information for Penta-2,4-diene-1-thiol. While its basic identifiers are available, detailed experimental protocols, biological activity, and associated signaling pathways remain uncharacterized in publicly accessible resources.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This information is primarily derived from computational models and database entries.

| Property | Value | Source |

| CAS Number | 55317-82-3 | PubChem |

| Molecular Formula | C5H8S | PubChem |

| Molecular Weight | 100.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

Synthesis and Reactivity

The reactivity of this compound can be inferred from its functional groups. The thiol group (-SH) is known to participate in various reactions, including oxidation to form disulfides and nucleophilic additions. The conjugated diene system suggests potential involvement in cycloaddition reactions, such as the Diels-Alder reaction.

Potential Biological Significance and Research Gaps

There is no specific information regarding the biological activity or mechanism of action of this compound in the existing scientific literature. General classes of thiol-containing compounds and dienes have a wide range of biological activities, but any extrapolation to this specific molecule would be purely speculative.

The absence of published research on this compound presents a significant knowledge gap. Future research would be necessary to determine its physicochemical properties, develop reliable synthetic methods, and investigate any potential biological effects. Such studies would be foundational for any consideration of this compound in the context of drug development or other scientific applications.

Conclusion

While the fundamental chemical identity of this compound is established with a CAS number and molecular formula, it remains a largely unstudied compound. The lack of available data on its synthesis, experimental properties, and biological function makes it impossible to provide a detailed technical guide as requested. For researchers and drug development professionals, this compound represents an unexplored area of chemical space that would require primary research to elucidate its characteristics and potential applications.

Penta-2,4-diene-1-thiol: An In-depth Technical Guide to its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a polyfunctional organic molecule featuring a conjugated diene system and a terminal thiol group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a molecule of interest for applications in organic synthesis, materials science, and drug development. The conjugated diene system provides a platform for cycloaddition reactions, while the thiol group offers a handle for various nucleophilic and redox reactions. This technical guide provides a comprehensive overview of the predicted stability and reactivity profile of this compound, based on the established chemistry of its constituent functional groups. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from analogous structures to provide a robust predictive profile.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C5H8S |

| Molecular Weight | 100.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55317-82-3 |

| SMILES | C=CC=CCS |

Stability Profile

The stability of this compound is influenced by its conjugated diene and allylic thiol moieties. Conjugated dienes are known to possess enhanced stability compared to isolated dienes due to electron delocalization across the pi-system. However, the presence of the allylic thiol group introduces potential instabilities.

| Stability Parameter | Predicted Profile | Rationale |

| Thermal Stability | Moderate. The conjugated diene system contributes to thermal stability. However, allylic thiols can be susceptible to rearrangement and elimination reactions at elevated temperatures. The stability of self-assembled monolayers of thiols on gold surfaces has been studied, indicating that the strength of the metal-sulfur bond and intermolecular interactions play a crucial role in thermal stability. | |

| Photochemical Stability | Low to Moderate. Conjugated dienes can undergo photochemical reactions such as E/Z isomerization and cycloadditions upon exposure to UV light. Thiols can also be photochemically active, potentially leading to the formation of thiyl radicals, which can initiate further reactions. The direct photochemical cleavage of disulfide bonds (formed from thiol oxidation) can occur under UV-C light. | |

| Chemical Stability (pH) | pH-dependent. The thiol group is acidic and will be deprotonated under basic conditions to form a thiolate. Thiolates are generally more reactive nucleophiles but are also more susceptible to oxidation. In acidic conditions, the molecule is expected to be more stable against oxidation but may be susceptible to acid-catalyzed addition reactions across the diene. The transformation rates of peptidic thiols in the presence of dissolved organic matter are highly pH-dependent. | |

| Oxidative Stability | Low. Thiols are readily oxidized to disulfides in the presence of mild oxidizing agents, including atmospheric oxygen. This is a common and often unavoidable reaction for many thiols. The oxidation can proceed further to form sulfonic acids under stronger oxidizing conditions. |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its conjugated diene and thiol functional groups.

| Reaction Type | Predicted Reactivity | Description |

| Oxidation of Thiol | High | The thiol group is expected to be readily oxidized to form a disulfide dimer. This is a characteristic reaction of thiols and can occur with a variety of oxidizing agents, including air. |

| Diels-Alder Reaction | High | The conjugated diene system is a prime substrate for [4+2] cycloaddition reactions with a wide range of dienophiles. The reaction is expected to be facile, leading to the formation of six-membered rings. The stereochemistry of the dienophile is retained in the product. |

| Thiol-Ene Reaction | High | The thiol can participate in radical-mediated or base-catalyzed addition reactions across double bonds (the "ene" component). This reaction is a powerful tool for forming carbon-sulfur bonds. |

| Nucleophilic Reactivity of Thiol(ate) | High | The thiol, and especially its conjugate base, the thiolate, is a potent nucleophile. It is expected to react with a variety of electrophiles, such as alkyl halides and Michael acceptors. |

| Electrophilic Addition to Diene | Moderate | The conjugated diene can undergo electrophilic addition reactions. These reactions can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. |

| Polymerization | High | The presence of both a diene and a thiol functionality suggests that this compound could undergo polymerization through various mechanisms, including thiol-ene polymerization and polymerization of the diene. |

Key Reactions and Experimental Protocols

Oxidation to Disulfide

The oxidation of the thiol group to a disulfide is a fundamental reaction.

Caption: Oxidation of this compound to its Disulfide Dimer.

Representative Experimental Protocol: Oxidation of a Thiol to a Disulfide using Iodine

-

Materials: Thiol (1.0 eq), Iodine (I₂) (0.5 eq), Methanol.

-

Procedure:

-

Dissolve the thiol in methanol in a round-bottom flask.

-

Slowly add a solution of iodine in methanol to the thiol solution at room temperature with stirring.

-

The reaction is typically rapid, and the disappearance of the iodine color indicates the completion of the reaction.

-

The solvent is removed under reduced pressure.

-

The crude disulfide can be purified by chromatography or recrystallization.

-

Diels-Alder Reaction

The conjugated diene moiety readily participates in [4+2] cycloaddition reactions.

Caption: Diels-Alder Reaction of this compound.

Representative Experimental Protocol: Diels-Alder Reaction of a Substituted Butadiene

-

Materials: Substituted butadiene (1.0 eq), Maleic anhydride (1.0 eq), Toluene.

-

Procedure:

-

Dissolve the substituted butadiene and maleic anhydride in toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.

-

Thiol-Ene Reaction

The thiol group can add across a double bond in a thiol-ene "click" reaction.

Caption: Thiol-Ene Reaction involving this compound.

Representative Experimental Protocol: Radical-Initiated Thiol-Ene Reaction

-

Materials: Thiol (1.0 eq), Alkene (1.2 eq), Azobisisobutyronitrile (AIBN) (0.05 eq), Toluene.

-

Procedure:

-

Dissolve the thiol, alkene, and AIBN in toluene in a round-bottom flask equipped with a reflux condenser.

-

Degas the solution by bubbling with nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis and characterization of derivatives of this compound.

Caption: General Experimental Workflow for Synthesis and Characterization.

Conclusion

This compound is a versatile molecule with a rich predicted reactivity profile. Its conjugated diene system makes it an excellent candidate for Diels-Alder cycloadditions, while the thiol group is expected to readily undergo oxidation, nucleophilic substitution, and thiol-ene reactions. The stability of the molecule is likely to be moderate, with potential for degradation under thermal, photochemical, and oxidative stress. The insights provided in this guide, based on the well-established chemistry of its functional groups, should serve as a valuable resource for researchers and scientists interested in exploring the synthetic utility of this promising compound. Further experimental investigation is warranted to fully elucidate the specific stability and reactivity parameters of this compound.

In-depth Technical Guide: Penta-2,4-diene-1-thiol

To our valued researchers, scientists, and drug development professionals,

Consequently, the creation of an in-depth technical guide or whitepaper that meets the core requirements of summarizing quantitative data, providing detailed experimental protocols, and visualizing specific signaling pathways involving Penta-2,4-diene-1-thiol is not feasible at this time due to the absence of foundational information in the public domain.

The following information, while not specific to this compound, provides a general overview of the properties and potential roles of thiol-containing compounds in biological systems, which may be of interest to your research.

General Properties of Thiols

Thiols are organic compounds that contain a sulfhydryl (-SH) group. The presence of this functional group imparts several key chemical properties:

-

Nucleophilicity: The sulfur atom in the thiol group is a strong nucleophile, allowing it to participate in a variety of chemical reactions, including Michael additions and nucleophilic substitutions.

-

Redox Activity: Thiols can be readily oxidized to form disulfides (R-S-S-R) and other oxidized sulfur species. This reversible oxidation-reduction is a cornerstone of their function in biological systems.

-

Metal Ligation: The soft nature of the sulfur atom allows for strong coordination with various metal ions.

Potential Roles of Thiols in Signaling and Drug Development

Thiol-containing molecules play critical roles in a multitude of cellular processes and are a focus of interest in drug development.

Thiol-Based Redox Signaling

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can act as signaling molecules by modifying the redox state of proteins.[3] Cysteine residues, which contain a thiol group, are particularly susceptible to oxidation, and the reversible modification of these residues can alter protein structure and function.[3] This "thiol-based redox signaling" is integral to regulating processes such as:

Glutathione, thioredoxins, and glutaredoxins are key players in maintaining the cellular thiol-disulfide balance and are crucial for proper nuclear function.[3]

Thiol-Ene Chemistry in Peptide Science

The "thiol-ene" reaction, a radical-mediated addition of a thiol to an alkene, has found broad applications in peptide and protein science.[4] This type of "click" chemistry is highly efficient and can be performed under aqueous conditions, making it suitable for modifying biological molecules.[4] Applications include:

-

Peptide Macrocyclization: Creating cyclic peptides which can have enhanced stability and biological activity.[4]

-

Glycosylation and Lipidation: Attaching sugar or lipid moieties to peptides and proteins to study their function or improve their therapeutic properties.[4]

Thiol Isomerases in Thrombosis

Protein disulfide isomerase (PDI) and other thiol isomerases are essential for the proper formation of blood clots (thrombus formation).[5] These enzymes are secreted from platelets and endothelial cells and are involved in the redox reactions necessary for platelet aggregation and fibrin generation.[5]

Hypothetical Signaling Pathway Involving a Thiol-Containing Compound

The following diagram illustrates a generalized signaling pathway where a hypothetical thiol-containing compound could modulate a cellular response. This is a conceptual representation and is not based on experimental data for this compound.

References

- 1. This compound | C5H8S | CID 71441570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BenchChem (Page 447) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. Frontiers | Thiol Based Redox Signaling in Plant Nucleus [frontiersin.org]

- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular Thiol Isomerases and Their Role in Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of Penta-2,4-diene-1-thiol Research: A Pivot to a Data-Rich Alternative

A comprehensive search for existing research on Penta-2,4-diene-1-thiol has revealed a significant scarcity of available scientific literature. While computational data on its basic chemical and physical properties can be found in databases such as PubChem, there is a notable absence of published experimental studies, biological activity reports, or detailed analytical protocols for this specific compound. This lack of foundational research makes it unfeasible to construct the requested in-depth technical guide with detailed experimental methodologies and quantitative data at this time.

Given the interest in thiol-containing compounds for research and drug development, we propose a pivot to a closely related and extensively studied area: the biological activities of garlic-derived organosulfur compounds, with a focus on diallyl disulfide (DADS) and its primary metabolite, allyl mercaptan (AM). This family of compounds has a robust body of literature that allows for the creation of a comprehensive technical whitepaper that fulfills the core requirements of the original request, including data presentation, experimental protocols, and visualization of signaling pathways.

This review will now focus on providing a detailed overview of the research surrounding diallyl disulfide and allyl mercaptan, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Diallyl Disulfide and Allyl Mercaptan: A Review of Their Biological Significance

Garlic (Allium sativum) and its constituent organosulfur compounds have been a subject of scientific interest for their potential therapeutic properties.[1] Among these, diallyl disulfide (DADS) is a principal oil-soluble compound, and allyl mercaptan (AM) is one of its major metabolites.[2] These compounds are known to possess a range of biological activities, including anticancer, anti-inflammatory, and cholesterol-lowering effects.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of diallyl disulfide and allyl mercaptan is presented below.

| Property | Diallyl Disulfide (DADS) | Allyl Mercaptan (AM) |

| Molecular Formula | C₆H₁₀S₂ | C₃H₆S |

| Molecular Weight | 146.28 g/mol | 74.14 g/mol |

| Appearance | Clear to yellowish liquid | Colorless liquid |

| Odor | Strong garlic-like | Strong garlic-like |

| Boiling Point | 139-140 °C | 66 °C |

| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, soluble in organic solvents |

Anticancer Activity and Signaling Pathways

Diallyl disulfide has been shown to exhibit anticancer effects in various cancer cell lines.[5] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways. One of the primary mechanisms is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

A key target of allyl mercaptan is the inhibition of histone deacetylase (HDAC).[6] HDAC inhibitors can lead to the re-expression of epigenetically silenced tumor suppressor genes, resulting in the inhibition of cancer cell proliferation.[6]

Below is a diagram illustrating the proposed signaling pathway for the anticancer effects of allyl mercaptan through HDAC inhibition.

Caption: Allyl Mercaptan inhibits HDAC, leading to cell cycle arrest.

Experimental Protocols

In Vitro HDAC Inhibition Assay

To assess the inhibitory effect of allyl mercaptan on HDAC activity, a common experimental approach involves using purified human HDAC8 enzyme.[6]

-

Materials: Purified human HDAC8, Trichostatin A (a known HDAC inhibitor as a positive control), and a fluorogenic HDAC substrate.

-

Procedure:

-

Purified HDAC8 is incubated with varying concentrations of allyl mercaptan or Trichostatin A.

-

The fluorogenic HDAC substrate is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The effect of diallyl disulfide and allyl mercaptan on cancer cell viability is often determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

-

Cell Line: Hep-G2 (human liver cancer cell line) is a commonly used model.[2]

-

Procedure:

-

Hep-G2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of DADS or AM for specific time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

-

The cells are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Below is a workflow diagram for a typical cell viability experiment.

Caption: Workflow for assessing cell viability after DADS/AM treatment.

Cholesterol Synthesis Inhibition

Allyl mercaptan has been shown to inhibit cholesterol synthesis in Hep-G2 cells.[2] The experimental protocol to determine this effect typically involves radiolabeling.

Quantitative Data on Cholesterol Synthesis Inhibition

The following table summarizes the dose-dependent inhibitory effect of allyl mercaptan on cholesterol synthesis in Hep-G2 cells.

| Allyl Mercaptan Concentration (µg/mL) | Inhibition of Cholesterol Synthesis (%) |

| 5 | ~20% |

| 10 | ~35% |

| 25 | ~50% |

| 50 | ~70% |

| 100 | ~80% |

Data adapted from Cho and Xu (1999).

Conclusion

While direct research on this compound is currently lacking, the extensive body of literature on garlic-derived organosulfur compounds like diallyl disulfide and allyl mercaptan provides a rich alternative for researchers and drug development professionals. These compounds have demonstrated significant biological activities, particularly in the areas of cancer and cholesterol metabolism. The well-documented experimental protocols and signaling pathways associated with DADS and AM offer a solid foundation for further investigation and potential therapeutic development. This review serves as a starting point for exploring the multifaceted roles of these potent natural thiols.

References

- 1. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of allyl mercaptan and various allium-derived compounds on cholesterol synthesis and secretion in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 6. Allyl mercaptan, a garlic-derived organosulfur compound, inhibits histone deacetylase and enhances Sp3 binding on the P21WAF1 promoter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Penta-2,4-diene-1-thiol

Disclaimer: There is no specific safety and handling information available for Penta-2,4-diene-1-thiol in the public domain. This guide is a synthesis of information based on the known hazards of its constituent functional groups: a thiol (mercaptan) and a conjugated diene. The precautions outlined below are based on the general properties of these chemical classes and should be considered a starting point for a comprehensive risk assessment.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the absence of specific data, a highly cautious approach is recommended.

Hazard Identification and Classification

This compound is a molecule that combines the chemical properties of both a thiol and a conjugated diene. This unique structure suggests a range of potential hazards that must be carefully managed.

-

Thiol Group (-SH): The presence of the thiol group imparts a number of hazardous properties. Thiols, also known as mercaptans, are notorious for their extremely potent and unpleasant odors, which can be detected by the human nose at concentrations in the parts-per-billion range.[1][2] While this serves as an excellent warning property, exposure to higher concentrations can lead to a range of adverse health effects.[3] Thiols are generally considered to have low toxicity at low concentrations, but at higher levels, they can cause irritation to the eyes, skin, and respiratory tract.[4][5] Systemic effects can include headache, dizziness, nausea, and in severe cases of overexposure, there is a risk of central nervous system (CNS) injury and respiratory paralysis.[6][7] Many low-molecular-weight thiols are also flammable and can form explosive mixtures with air.[4]

-

Conjugated Diene System: The conjugated diene system, characterized by alternating double and single bonds, contributes to the molecule's reactivity. Conjugated dienes are known to be more stable than their non-conjugated counterparts due to resonance.[8] However, they are also reactive towards electrophiles and can undergo addition reactions.[9] These reactions can sometimes be complex, yielding multiple products.[10] The hydrocarbon nature of the diene structure also suggests that the compound is likely flammable.

Summary of Potential Hazards:

-

Acute Toxicity (Inhalation, Ingestion, Dermal): Harmful if inhaled, swallowed, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Flammability: Likely a flammable liquid and vapor.

-

Reactivity: May undergo polymerization or other hazardous reactions, especially in the presence of initiators or under elevated temperatures.

-

Environmental Hazards: Potentially toxic to aquatic life.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following tables provide a summary of general toxicological and physical hazard data for analogous low-molecular-weight thiols and dienes. This information should be used as a conservative estimate for risk assessment.

Table 1: Toxicological Data for Representative Thiols

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Health Effects |

| Methanethiol | Data not available | 675 ppm (4h) | Eye and skin irritant; CNS depressant; respiratory irritant. |

| Ethanethiol | 682 mg/kg | 4420 ppm (4h) | Eye and skin irritant; CNS effects; liver and kidney damage. |

| 1-Propanethiol | 1790 mg/kg | 7300 ppm (4h) | Skin and eye irritant; respiratory irritant. |

| Allyl Mercaptan | 258 mg/kg | 553 ppm (4h) | Skin and eye irritant; potent lachrymator. |

Table 2: Physical and Chemical Hazard Data for Representative Thiols and Dienes

| Compound | Boiling Point (°C) | Flash Point (°C) | Flammability Limits (% in air) |

| Methanethiol | 6 | -18 | 3.9 - 21.8 |

| Ethanethiol | 35 | < -18 | 2.8 - 18.0 |

| 1,3-Butadiene | -4.4 | -85 | 2.0 - 12.0 |

| Isoprene | 34 | -54 | 1.5 - 8.9 |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards of this compound, the following experimental protocols are recommended to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Regularly inspect gloves for signs of degradation or breakthrough.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limit, a properly fitted respirator with an appropriate cartridge (e.g., organic vapor) must be used.

3.2. Engineering Controls

-

Ventilation: All handling of this compound, including preparation, transfer, and use, must be performed in a well-maintained chemical fume hood with a face velocity of at least 100 feet per minute.

-

Odor Control: Due to the extreme odor of thiols, it is advisable to use a scrubbing system with the fume hood exhaust. A common and effective method for neutralizing thiol odors is to use a bleach (sodium hypochlorite) solution.[2][11]

-

Ignition Sources: The work area must be free of all potential ignition sources, including open flames, hot plates, and static-generating equipment. Use of intrinsically safe equipment is recommended.

3.3. Storage and Handling

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be separate from oxidizing agents and other incompatible materials.

-

Handling:

-

Always work in a chemical fume hood.

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Never work alone.

-

Be aware of the potent odor and have an odor control plan in place.

-

3.4. Spill and Emergency Procedures

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Place the contaminated absorbent in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a bleach solution, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team.

-

Provide the emergency responders with the Safety Data Sheet (or this guide if an SDS is unavailable).

-

-

Fire:

-

If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical, carbon dioxide, or foam extinguisher.

-

For larger fires, or if you are not comfortable, activate the fire alarm, evacuate the area, and call for emergency services.

-

3.5. Waste Disposal

-

All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

-

Contaminated materials, such as gloves, absorbent pads, and glassware, should also be disposed of as hazardous waste.

-

Glassware that has come into contact with the thiol should be rinsed with a bleach solution in a fume hood before standard cleaning procedures.[11]

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and potential reactivity of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Potential reaction pathways for this compound.

References

- 1. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. open.alberta.ca [open.alberta.ca]

- 4. yzsystems.com [yzsystems.com]

- 5. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]

- 6. mdsearchlight.com [mdsearchlight.com]

- 7. THIOLS - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ch 10: Diene reactions [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reagents & Solvents [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols for Penta-2,4-diene-1-thiol in Thiol-Ene Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the established principles of thiol-ene click chemistry. Due to a lack of specific published data on penta-2,4-diene-1-thiol, the experimental details and quantitative data provided are illustrative and should be considered as a starting point for experimental design.

Introduction

Thiol-ene click chemistry is a powerful and versatile conjugation method known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups.[1][2][3] The reaction typically proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[1][4] this compound is a unique monomer for thiol-ene chemistry due to its conjugated diene system. This structural feature offers the potential for novel polymer architectures and material properties. The presence of two double bonds allows for the possibility of 1,2- and 1,4-additions, leading to polymers with pendant vinyl groups that can be used for further functionalization.

Applications

The unique structure of this compound opens up several potential applications in materials science and drug development:

-

Synthesis of Functional Polymers: The reaction of this compound with various 'ene' monomers can produce polymers with pendant unsaturation, which can be used for post-polymerization modifications. This is valuable for creating complex polymer architectures, such as graft and block copolymers.

-

Surface Modification: Surfaces can be functionalized with this compound to introduce a conjugated diene system. Subsequent thiol-ene reactions can then be used to attach a variety of molecules, including biomolecules, to the surface.[5][6]

-

Bioconjugation and Drug Delivery: The thiol group of this compound can be reacted with 'ene'-containing biomolecules or drug carriers. The remaining diene functionality can be used for secondary conjugation or to influence the physicochemical properties of the resulting conjugate.[2][7]

Reaction Mechanism

The photoinitiated radical thiol-ene reaction proceeds through a three-step mechanism: initiation, propagation, and termination.

-

Initiation: A photoinitiator absorbs UV light and generates a radical species. This radical then abstracts a hydrogen atom from the thiol (this compound), forming a thiyl radical.

-

Propagation: The thiyl radical adds across one of the double bonds of an 'ene' molecule. In the case of this compound reacting with an 'ene', the thiyl radical adds to the 'ene'. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.

-

Termination: The reaction is terminated by the combination of two radical species.

Due to the conjugated nature of this compound, the addition of a thiyl radical to it can potentially proceed via 1,2- or 1,4-addition, leading to different product isomers. The regioselectivity will depend on the reaction conditions and the stability of the resulting radical intermediates.

Experimental Protocols

Protocol 1: Synthesis of a Linear Polymer via Photoinitiated Thiol-Ene Reaction

This protocol describes the synthesis of a linear polymer by reacting this compound with a di-functional 'ene', 1,7-octadiene.

Materials:

-

This compound

-

1,7-octadiene

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Nitrogen gas

-

UV lamp (365 nm)

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1.0 g, 10 mmol) and 1,7-octadiene (1.1 g, 10 mmol) in anhydrous THF (20 mL).

-

Add DMPA (0.0256 g, 0.1 mmol, 1 mol% relative to thiol).

-

Purge the solution with nitrogen gas for 20 minutes to remove oxygen.

-

While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature.

-

Monitor the reaction progress by FTIR by observing the disappearance of the S-H stretching band (~2570 cm⁻¹) and the C=C stretching band of the ene.

-

After 30 minutes (or until the reaction is complete), stop the irradiation.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

-

Filter the precipitated polymer and wash with fresh methanol.

-

Dry the polymer under vacuum at 40 °C to a constant weight.

Characterization:

-

FTIR: Confirm the formation of the thioether linkage and the disappearance of thiol and ene functional groups.

-

¹H NMR: Characterize the polymer structure and determine the extent of 1,2- vs. 1,4-addition.

-

GPC: Determine the molecular weight and polydispersity index (PDI) of the polymer.

Protocol 2: Surface Functionalization of a Glass Slide

This protocol details the functionalization of a glass surface with this compound followed by a subsequent thiol-ene reaction to attach a fluorescent molecule.

Materials:

-

Glass slides

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

Penta-2,4-dienoyl chloride (synthesized from penta-2,4-dienoic acid)

-

Triethylamine

-

Dansyl-cysteamine (or other thiol-containing fluorescent probe)

-

DMPA

-

Anhydrous THF

-

UV lamp (365 nm)

Procedure:

Part A: Amine Functionalization of Glass Slide

-

Clean glass slides by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.

-

Treat the slides with a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

-

Rinse the slides with toluene and then ethanol, and cure at 110 °C for 30 minutes.

Part B: Attachment of this compound Moiety

-

React the amine-functionalized slides with a solution of penta-2,4-dienoyl chloride (1% v/v) and triethylamine (1.5 eq) in anhydrous THF for 12 hours at room temperature to form a stable amide bond.

-

Rinse the slides with THF and ethanol and dry under nitrogen.

Part C: Thiol-Ene Functionalization with Fluorescent Probe

-

Prepare a solution of dansyl-cysteamine (5 mg/mL) and DMPA (1 mol% relative to the estimated surface diene groups) in anhydrous THF.

-

Immerse the diene-functionalized slides in the solution in a quartz container.

-

Purge with nitrogen for 15 minutes.

-

Irradiate with a 365 nm UV lamp for 15 minutes.

-

Rinse the slides thoroughly with THF and ethanol to remove any unreacted reagents.

-

Dry the slides under a stream of nitrogen.

Characterization:

-

Contact Angle Goniometry: Monitor the change in surface wettability after each functionalization step.

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface at each stage.

-

Fluorescence Microscopy: Visualize the successful attachment of the fluorescent probe.

Quantitative Data

The following tables present hypothetical quantitative data for the experiments described above.

Table 1: Polymer Synthesis via Thiol-Ene Reaction

| Entry | Thiol:Ene Ratio | Initiator (mol%) | Time (min) | Yield (%) | Mn ( g/mol ) | PDI |

| 1 | 1:1 | 1.0 | 30 | 95 | 15,000 | 1.8 |

| 2 | 1:1.1 | 1.0 | 30 | 92 | 12,500 | 1.9 |

| 3 | 1.1:1 | 1.0 | 30 | 94 | 13,000 | 1.85 |

| 4 | 1:1 | 0.5 | 60 | 88 | 18,000 | 2.1 |

Table 2: Surface Functionalization Characterization

| Surface | Water Contact Angle (°) | N 1s (at. %) | S 2p (at. %) |

| Clean Glass | <10 | - | - |

| APTES-Functionalized | 65 | 4.5 | - |

| Diene-Functionalized | 78 | 4.2 | - |

| Dansyl-Functionalized | 72 | 5.1 | 1.8 |

Visualizations

Caption: Radical-mediated thiol-ene reaction pathway.

Caption: Workflow for polymer synthesis and characterization.

Caption: Logical flow from monomers to functional materials.

References

- 1. This compound | C5H8S | CID 71441570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 3. Facile Functionalization of PDMS Elastomer Surfaces Using Thiol–Ene Click Chemistry [ouci.dntb.gov.ua]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Penta-2,4-diene-1-thiol in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a versatile monomer possessing both a conjugated diene system and a terminal thiol group. This unique combination of functional groups allows for its participation in a variety of polymerization reactions, most notably thiol-ene "click" chemistry. This document provides detailed application notes and hypothetical protocols for the polymerization of this compound, focusing on its potential applications in drug development and materials science. The protocols described herein are based on established principles of thiol-ene chemistry, as direct literature on the polymerization of this specific monomer is not currently available.

Thiol-ene polymerization is a type of step-growth radical addition reaction between a thiol and an alkene.[1][2] This reaction proceeds via a free-radical mechanism, which can be initiated by thermal or photochemical means.[1][3] The key steps involve the formation of a thiyl radical, its addition across a double bond to form a carbon-centered radical, and subsequent chain transfer with another thiol group to regenerate the thiyl radical.[4][5] This process is highly efficient, often proceeding to high conversions under mild conditions with minimal byproducts, qualifying it as a "click" reaction.[2]

The resulting poly(thioether)s from thiol-ene reactions exhibit a range of desirable properties, including optical clarity, good mechanical properties, and low shrinkage during polymerization.[5] Furthermore, the incorporation of thiol and diene functionalities into a polymer backbone offers opportunities for post-polymerization modification and crosslinking, making these materials attractive for applications such as drug delivery, tissue engineering, and the development of responsive biomaterials.[6][7]

Hypothetical Polymerization of this compound

Due to the presence of both thiol and diene groups in a single molecule, this compound can theoretically undergo self-polymerization or be copolymerized with other multi-functional monomers to create crosslinked networks. The following sections outline hypothetical protocols for these processes.

Data Presentation: Monomer and Hypothetical Polymer Properties